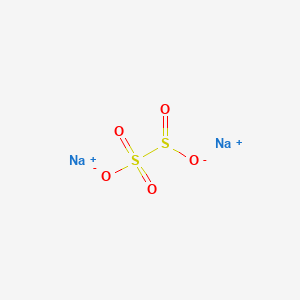
Sodium metabisulfite
Número de catálogo B152714
Peso molecular: 169.14 g/mol
Clave InChI: PBBIQKARZPPWID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06887452B1
Procedure details


In another embodiment, the invention relates to a method for producing sodium metabisulfite. In particular, the method comprises introducing a gas stream, having sulfur dioxide, and a liquid stream, having sodium sulfite and water, into a column. The method also comprises absorbing at least a portion of the sulfur dioxide into the liquid stream and reacting at least a portion of the absorbed sulfur dioxide with sodium sulfite to produce a sodium metabisulfite stream. The method further involves evaporating at least a portion of the water from the liquid stream into the gas stream. The method also comprises precipitating sodium metabisulfite from the sodium metabisulfite stream in a crystallizer and withdrawing a slurry of sodium metabisulfite from the bottom of the crystallizer.



Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+]>O>[S:4]([S:1]([O-:3])=[O:2])([O-:7])(=[O:6])=[O:5].[Na+:8].[Na+:8] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In particular, the method comprises introducing a gas stream
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The method also comprises absorbing at least a portion of the sulfur dioxide into the liquid stream
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
